molecular formula C12H11F3N2O3 B2757702 3-amino-6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one CAS No. 249737-01-7

3-amino-6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one

Cat. No. B2757702
CAS RN: 249737-01-7
M. Wt: 288.226
InChI Key: HWKBZAFQRULOJK-UHFFFAOYSA-N
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Description

3-amino-6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one, also known as 3-ADMTFQ, is an organic compound composed of nitrogen, oxygen, hydrogen, carbon, and fluorine atoms. It is a novel compound that has recently gained attention due to its potential applications in a variety of areas, including medicine, drug design, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have tailored 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini- and Ugi-type reactions for the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids in high yields. This method leverages mild reaction conditions and exploits an exocyclic carboximidate intermediate, where the amide group acts both as an acid component and a reversible oxygen nucleophile, facilitating the reaction process (Desagoni Madhu et al., 2022).

Fluorescent Properties for Biomolecular Linking

2-Amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines have been synthesized and demonstrated to possess highly fluorescent properties suitable for linking to biomolecules and biopolymers. The conversion of these compounds into reactive O-succinimide esters allows for easy reaction with amino groups of biomolecules, such as amino acids and aminosugars, offering a tool for biological labeling and imaging applications. These compounds exhibit pH-independent fluorescent properties and large Stokes shifts, albeit with a relatively low quantum yield (W. Stadlbauer et al., 2009).

Antiproliferative Activity Against Tumor Cell Lines

A study involving microwave-assisted synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones showed these compounds exhibit good antiproliferative activity against several human tumor cell lines. This research highlights the potential of these compounds in developing new anticancer agents, with specific derivatives demonstrating significant efficacy and favorable in silico ADMET profiles (S. G. Patel et al., 2022).

properties

IUPAC Name

3-amino-6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c1-19-7-3-5-6(4-8(7)20-2)17-11(18)10(16)9(5)12(13,14)15/h3-4H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKBZAFQRULOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C(=O)N2)N)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol

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